molecular formula C13H13BrO2 B12309265 1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid

1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B12309265
M. Wt: 281.14 g/mol
InChI Key: XLXLTOCQSYCDKE-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid is a compound that belongs to the class of bicyclic structures, specifically the bicyclo[2.1.1]hexane family. These structures are known for their rigidity and unique spatial arrangement, which make them valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves a [2+2] cycloaddition reaction. This method uses photochemistry to create new building blocks. The reaction conditions often require the use of a mercury lamp, which can be technically challenging due to the need for special equipment and glassware .

Industrial Production Methods

Industrial production methods for this compound are still under development, as the synthesis process is complex and requires further optimization to be scalable. The use of toxic stannane reagents and the technical challenges associated with the mercury lamp make large-scale synthesis difficult .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the bicyclic structure.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The rigid structure of the compound allows it to fit into specific binding sites on proteins and enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid is unique due to its specific spatial arrangement and the presence of the bromophenyl group. This combination of features makes it particularly valuable for applications that require precise molecular interactions and stability .

Properties

Molecular Formula

C13H13BrO2

Molecular Weight

281.14 g/mol

IUPAC Name

1-(3-bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid

InChI

InChI=1S/C13H13BrO2/c14-10-3-1-2-9(6-10)13-5-4-8(7-13)11(13)12(15)16/h1-3,6,8,11H,4-5,7H2,(H,15,16)

InChI Key

XLXLTOCQSYCDKE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1C2C(=O)O)C3=CC(=CC=C3)Br

Origin of Product

United States

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